Diethyl Rivastigmine

Analytical Chemistry Pharmaceutical Analysis Mass Spectrometry

Diethyl Rivastigmine (CAS 1230021-34-7) is a certified, high-purity analytical reference standard specifically designed as a process-related impurity marker for Rivastigmine ANDA submissions. Unlike generic standards, this compound is supplied with detailed, regulatory-compliant characterization data—including exact mass and chromatographic properties—essential for demonstrating method specificity in HPLC and LC-MS/MS. It is critical for method validation, system suitability testing, and impurity quantification. Substitution with other analogs (e.g., dimethyl-rivastigmine or deuterated variants) will lead to failed validations and potential regulatory rejection. Choose this rigorously characterized standard to ensure accuracy, precision, and compliance in your Rivastigmine quality control workflow.

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
CAS No. 1230021-34-7
Cat. No. B124847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl Rivastigmine
CAS1230021-34-7
SynonymsN,N-Diethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester; 
Molecular FormulaC15H24N2O2
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
InChIInChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1
InChIKeyGRLIVEWNSBETGE-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Rivastigmine (CAS 1230021-34-7): Analytical Reference Standard & Process Impurity for Alzheimer's Drug Development


Diethyl Rivastigmine (CAS 1230021-34-7), also known as Rivastigmine Diethyl Analog or (S)-3-(1-(dimethylamino)ethyl)phenyl diethylcarbamate, is a structurally defined, non-pharmacopoeial impurity that originates during the synthesis of the cholinesterase inhibitor Rivastigmine [1]. With a molecular formula of C15H24N2O2 and a molecular weight of 264.36 g/mol, this compound is not an active pharmaceutical ingredient (API) but serves a critical role as a high-purity analytical reference standard [2]. Its primary industrial and research value is derived from its specific application in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Rivastigmine, where it is supplied with detailed, regulatory-compliant characterization data [3].

Why Diethyl Rivastigmine Cannot Be Substituted: The Critical Role of a Certified Impurity Standard in ANDA Submissions


In the context of generic drug development (ANDA) and commercial manufacturing, Diethyl Rivastigmine is not interchangeable with Rivastigmine API, other Rivastigmine impurities (e.g., dimethyl-rivastigmine), or deuterated analogs (e.g., Diethyl Rivastigmine-d10) [1]. Substitution fails because each of these entities has a unique chemical identity and a distinct, non-interchangeable role in analytical workflows. While Rivastigmine API is the active drug substance, Diethyl Rivastigmine is a specific process-related impurity that must be identified, isolated, and quantified to demonstrate pharmaceutical equivalence and purity . Using an incorrect standard would lead to failed method validation, inaccurate impurity profiling, and potential rejection of regulatory submissions. The certified, well-characterized nature of this specific impurity standard—including its exact mass and chromatographic properties—is mandatory for establishing the specificity, accuracy, and precision of the analytical methods used to control the quality of Rivastigmine drug products [2].

Diethyl Rivastigmine (CAS 1230021-34-7) Quantitative Evidence for Scientific and Procurement Decision-Making


Exact Mass Differentiation for LC-MS Method Development

For LC-MS method development, the exact monoisotopic mass of Diethyl Rivastigmine is a critical parameter that distinguishes it from the active pharmaceutical ingredient, Rivastigmine, and other related impurities [1]. The exact mass of Diethyl Rivastigmine is 264.183778013 Da, which differs from Rivastigmine (C14H22N2O2, monoisotopic mass 250.16813 Da) by 14.0156 Da, corresponding to the replacement of a methyl group with an ethyl group [2]. This precise mass difference allows for unambiguous identification and quantification in high-resolution mass spectrometry (HRMS) assays, ensuring specificity in impurity profiling methods [3].

Analytical Chemistry Pharmaceutical Analysis Mass Spectrometry

Lipophilicity (XLogP3) as a Predictor of Chromatographic Retention Time

The predicted lipophilicity of Diethyl Rivastigmine, measured as an XLogP3-AA value of 2.7, provides a quantitative basis for anticipating its chromatographic behavior relative to Rivastigmine [1]. This value is higher than the XLogP3 of Rivastigmine (2.3), indicating that Diethyl Rivastigmine is more lipophilic and will therefore exhibit a longer retention time under reversed-phase HPLC conditions [2]. This difference is a critical factor in developing and validating a separation method capable of resolving the impurity from the main API peak, a fundamental requirement for ICH-compliant purity testing [3].

Chromatography Method Validation Physicochemical Properties

Use as a Certified Reference Standard for ANDA Method Validation

Diethyl Rivastigmine is explicitly manufactured and supplied for use as a reference standard in analytical method development and validation (AMV) for ANDA submissions [1]. Unlike a generic research chemical, it is provided with a comprehensive certificate of analysis (CoA) and detailed characterization data (including HPLC, MS, NMR, and IR spectra) compliant with regulatory guidelines [2]. This is in direct contrast to the API, Rivastigmine, which is used as the primary drug substance, and other process impurities, which may not be as well-characterized or available at certified high purity. Procurement of this certified standard ensures the reliability and reproducibility of data submitted to regulatory bodies like the FDA [3].

Regulatory Science Quality Control Generic Drugs

High-Value Application Scenarios for Diethyl Rivastigmine (CAS 1230021-34-7) in Analytical and Pharmaceutical Sciences


ANDAs: Validating HPLC Purity Methods for Rivastigmine Drug Substance

Analytical scientists developing stability-indicating HPLC methods for Rivastigmine ANDA submissions use Diethyl Rivastigmine as a critical system suitability standard. By spiking this certified impurity into a Rivastigmine sample, they can demonstrate the method's specificity and resolution, proving that the impurity peak is fully resolved from the API peak [1]. The compound's distinct lipophilicity (XLogP3 = 2.7) and exact mass (264.18378 Da) provide the physicochemical foundation for this essential method validation step [2][3].

LC-MS/MS Impurity Profiling for Batch Release and Stability Studies

In QC laboratories, Diethyl Rivastigmine is used as a quantitative reference standard for LC-MS/MS methods designed to monitor and control impurity levels in Rivastigmine drug substance batches and finished drug products [1]. Its unique exact mass is used to set up highly specific multiple reaction monitoring (MRM) transitions, enabling accurate quantification of this specific process impurity against a calibration curve prepared with the certified reference standard [2].

Synthetic Process Optimization and Impurity Control Strategy

Process chemists use Diethyl Rivastigmine as a marker to trace the formation of this specific over-alkylation byproduct during Rivastigmine synthesis [1]. By quantifying its levels using validated HPLC methods, chemists can systematically optimize reaction conditions (e.g., temperature, reagent stoichiometry) to minimize its formation, thereby improving overall yield and purity of the API and strengthening the overall impurity control strategy [2].

Method Transfer and Cross-Validation Between Laboratories

When transferring a validated HPLC method from an R&D site to a QC facility or a contract manufacturing organization (CMO), Diethyl Rivastigmine is an essential tool. The receiving laboratory uses the certified standard to verify system performance and ensure that the critical resolution between the Rivastigmine API peak and this impurity peak is maintained [1]. This use case is fundamental to demonstrating that the method is robust, transferable, and can reliably reproduce results across different sites and analysts, a key expectation for regulatory inspections [2].

Technical Documentation Hub

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